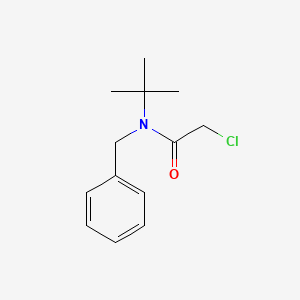

N-benzyl-N-tert-butyl-2-chloroacetamide

Description

N-Benzyl-N-tert-butyl-2-chloroacetamide (CAS: 57264-48-9) is a chloroacetamide derivative with a molecular formula of C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . The compound features a benzyl group and a bulky tert-butyl substituent on the nitrogen atom, distinguishing it from simpler chloroacetamides.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-tert-butyl-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-13(2,3)15(12(16)9-14)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQIAOBUBDFSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-tert-butyl-2-chloroacetamide typically involves the reaction of benzylamine with tert-butyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-tert-butyl-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.

Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under mild to moderate heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amides or esters.

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

N-benzyl-N-tert-butyl-2-chloroacetamide has shown promising antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications to the benzyl group can enhance its efficacy against resistant strains of bacteria.

Case Study:

A research team synthesized several derivatives of this compound and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for further development as antimicrobial agents .

Industrial Applications

2.1 Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, which are critical for creating complex molecules in drug development.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic substitution | Benznidazole | |

| Acylation | Various amides | |

| Alkylation | Alkylated amines |

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to this compound. These compounds have been shown to inhibit oxidative stress and neuronal cell death, which are critical factors in neurodegenerative diseases.

Case Study:

In vitro studies on neuronal cell lines treated with neurotoxic agents revealed that derivatives of this compound significantly reduced cell death and oxidative stress markers. This suggests potential applications in treating conditions such as Alzheimer's disease .

Environmental Applications

4.1 Biodegradation Studies

Research has indicated that this compound can be utilized in environmental applications, particularly in biodegradation processes. Its structure allows for microbial degradation, which can be harnessed for bioremediation efforts.

Table 2: Biodegradation Potential of this compound

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

N-tert-Butyl-2-chloroacetamide

- Molecular Formula: C₆H₁₂ClNO

- Molecular Weight : 149.62 g/mol (CAS: 15678-99-6) .

- Structural Differences : Lacks the benzyl group present in the target compound.

- Properties: Predicted boiling point: Not reported, but lower than benzyl-substituted analogues due to smaller size.

- Applications : Used as a precursor in synthesizing heterocycles and pharmaceuticals .

N-tert-Butyl-2-(4-chlorophenyl)acetamide

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.67 g/mol (CAS: 55809-27-3) .

- Structural Differences : Incorporates an oxazole heterocycle, increasing structural rigidity.

- Properties :

- Comparison : The oxazole ring introduces hydrogen-bonding capabilities, which may enhance target selectivity in pharmacological contexts.

N-(tert-Butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide

- Molecular Formula : C₂₂H₂₇ClN₂O₃

- Molecular Weight : 402.17 g/mol .

- Structural Differences : Contains a 4-methoxybenzyl group and a 4-chlorophenyl moiety.

- Properties :

- Comparison : Demonstrates how electron-donating groups (e.g., methoxy) can improve synthetic yields and stabilize crystalline structures.

Comparative Analysis Table

Key Findings

Structural Influence on Properties: The benzyl group in this compound increases molecular weight and lipophilicity compared to simpler analogues like N-tert-butyl-2-chloroacetamide .

Synthetic Efficiency :

- Multicomponent reactions achieve high yields (e.g., 95% for the 4-methoxybenzyl derivative) , suggesting similar methods could optimize the synthesis of the target compound.

Applications :

- Heterocyclic derivatives (e.g., oxazole-containing compounds) show promise in targeted drug design due to enhanced binding interactions .

Biological Activity

N-benzyl-N-tert-butyl-2-chloroacetamide is an organic compound that has garnered attention in biological research due to its potential applications in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : 229.73 g/mol

- Melting Point : 93–96 °C

- Boiling Point : Approximately 367.5 °C at 760 mmHg

The compound features a benzyl group, a tert-butyl group, and a chloroacetamide moiety, which contribute to its reactivity and biological activity. The chloroacetamide portion is particularly significant due to the electron-withdrawing effect of the chlorine atom, which enhances nucleophilic attack in biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with tert-butyl chloroacetate. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, promoting nucleophilic substitution. The conditions usually require heating to encourage product formation, followed by purification through recrystallization or chromatography.

The mechanism of action for this compound primarily involves its role as a substrate in enzyme-catalyzed reactions. The compound can serve as a potential inhibitor in various biochemical pathways, particularly those involving enzyme inhibition. Its structural characteristics allow it to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes. For instance, studies have shown that compounds with similar structures can act as inhibitors in various enzymatic reactions, which may lead to therapeutic applications in drug development.

Case Studies

- Enzyme Interaction Studies : Research indicates that this compound can participate in enzyme-catalyzed reactions where it may influence the rate of reaction by acting as an inhibitor or substrate.

- Cross-Coupling Reactions : In synthetic chemistry, this compound has been employed as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, demonstrating its utility beyond biological applications .

- Biochemical Assays : The compound has been utilized in biochemical assays to evaluate its potential as a ligand, showcasing its versatility in both synthetic and biological contexts.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Property/Activity | Details |

|---|---|

| Molecular Weight | 229.73 g/mol |

| Melting Point | 93–96 °C |

| Biological Role | Enzyme inhibitor; potential ligand in biochemical assays |

| Synthetic Applications | Intermediate in organic synthesis; cross-coupling agent |

| Mechanism of Action | Substrate for enzyme reactions; modulator of enzyme activity |

Q & A

Q. What are the key differences in biological activity between this compound and its non-tert-butyl analogs?

- Methodological Answer : The tert-butyl group enhances lipophilicity, potentially improving membrane permeability. Compare logP values (experimental or calculated) and bioactivity in cell-based assays. For example, replace tert-butyl with methyl or isopropyl groups and assess changes in IC values against microbial or cancer cell lines .

Q. How can researchers optimize the selectivity of this compound for specific enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Profiling : Screen against a panel of related enzymes (e.g., proteases, kinases) to identify off-target effects.

- Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the benzyl ring) to modulate electronic effects.

- Crystallography : Co-crystallize the compound with the target enzyme to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.